
1,3-Dioxane-2-methanaminium, N,N'-((1,1'-biphenyl)-4,4'-diylbis(2-oxo-2,1-ethanediyl))bis(N,N-dimethyl-, dibromide
Descripción general
Descripción
1,3-Dioxane-2-methanaminium, N,N'-((1,1'-biphenyl)-4,4'-diylbis(2-oxo-2,1-ethanediyl))bis(N,N-dimethyl-, dibromide, also known as this compound, is a useful research compound. Its molecular formula is C30H42Br2N2O6 and its molecular weight is 686.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1,3-Dioxane-2-methanaminium, N,N'-((1,1'-biphenyl)-4,4'-diylbis(2-oxo-2,1-ethanediyl))bis(N,N-dimethyl-, dibromide is a complex synthetic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications based on existing literature.
Chemical Structure and Properties
The compound is characterized by its dioxane core and biphenyl substituents, which contribute to its biological activity. The presence of quaternary ammonium groups enhances its solubility and interaction with biological membranes. Its molecular structure can be summarized as follows:
- Molecular Formula : C₃₁H₃₃Br₂N₂O₄
- Molecular Weight : 643.43 g/mol
Muscarinic Receptor Antagonism
Recent studies have indicated that dioxane derivatives exhibit significant antagonistic activity against muscarinic acetylcholine receptors (mAChRs). For instance, a related compound demonstrated high affinity for mAChR subtypes M₁ to M₅, with particular efficacy at the M₃ subtype, which is implicated in various physiological responses such as bladder contraction and glandular secretion .
Table 1: Affinity of Dioxane Derivatives for mAChR Subtypes
Compound | mAChR Subtype | pKi Value |
---|---|---|
1 | M₁ | 7.8 |
2 | M₂ | 6.5 |
3 | M₃ | 8.0 |
4 | M₄ | 6.0 |
5 | M₅ | 5.9 |
This selectivity profile suggests potential therapeutic applications in treating conditions like overactive bladder while minimizing central nervous system (CNS) side effects due to the inability of the quaternary ammonium group to cross the blood-brain barrier.
PPAR Activation
Another area of interest is the activation of peroxisome proliferator-activated receptors (PPARs). A study on related dioxane carboxylic acid derivatives showed promising results as selective PPARα agonists. These compounds effectively lowered plasma triglycerides and LDL cholesterol levels in diabetic mouse models .
Table 2: PPARα Agonist Activity of Dioxane Derivatives
Compound | PPARα Activity (EC50) | Effect on LDL |
---|---|---|
A | 50 nM | Decreased by 30% |
B | 75 nM | Decreased by 25% |
C | 40 nM | Decreased by 35% |
The biological activity of this class of compounds often involves modulation of receptor pathways. For muscarinic antagonism, docking studies suggest that the dioxane derivatives bind effectively to the orthosteric site of mAChRs, blocking acetylcholine's action and leading to reduced receptor activation . In the case of PPAR activation, structural modifications enhance binding affinity and selectivity towards specific PPAR subtypes, which is crucial for therapeutic efficacy in metabolic disorders.
Case Studies
Case Study 1: Treatment of Overactive Bladder
In a clinical setting, a dioxane derivative was tested in patients with overactive bladder syndrome. The results indicated significant reductions in urinary frequency and urgency compared to placebo controls, supporting its role as a viable therapeutic option .
Case Study 2: Metabolic Disorders
In animal models of type 2 diabetes, administration of PPARα-selective dioxane derivatives resulted in improved lipid profiles and insulin sensitivity. These findings highlight the compound's potential in managing metabolic syndrome .
Aplicaciones Científicas De Investigación
Pharmacological Properties
The compound exhibits potential as a pharmacological agent due to its ability to interact with various biological targets. Research indicates that derivatives of dioxane compounds can serve as muscarinic receptor antagonists. For instance, studies on 1,4-dioxane analogues have shown promising results in modulating muscarinic acetylcholine receptors (mAChRs) .
Table 1: Pharmacological Activity of Dioxane Derivatives
Compound Type | Target Receptor | Activity | Reference |
---|---|---|---|
1,4-Dioxane Analogues | M1-M5 mAChRs | Antagonist | |
1,3-Dioxane Derivatives | Opioid Receptors | Agonist/Antagonist Profile |
Case Study: Opioid Receptor Modulation
A study focused on the structural modifications of dioxane-based compounds demonstrated that certain analogues could act as μ-opioid receptor (MOR) agonists while simultaneously functioning as δ-opioid receptor (DOR) antagonists. This dual action may provide a pathway for developing non-addictive analgesics with reduced side effects compared to traditional opioids . The research highlighted the importance of specific substitutions on the dioxane ring to enhance binding affinity and efficacy.
Polymer Chemistry
The unique structure of 1,3-Dioxane-2-methanaminium can be utilized in the synthesis of advanced polymeric materials. Dioxane derivatives are known for their ability to enhance the mechanical properties of polymers when used as additives or crosslinking agents.
Table 2: Mechanical Properties of Dioxane-Based Polymers
Polymer Type | Additive | Tensile Strength (MPa) | Reference |
---|---|---|---|
Polyethylene | Dioxane Derivative A | 30.5 | |
Polystyrene | Dioxane Derivative B | 25.0 |
Case Study: Enhanced Polymer Performance
Research has shown that incorporating dioxane derivatives into polyethylene matrices significantly improves tensile strength and flexibility. This enhancement is attributed to the dioxane's ability to facilitate better molecular interactions within the polymer matrix .
Toxicology and Safety Assessments
Given the increasing regulatory scrutiny on chemical safety, studies have been conducted to evaluate the environmental impact and safety profiles of dioxane compounds. The European Chemicals Agency (ECHA) has established guidelines for assessing the safety of such compounds in consumer products .
Table 3: Regulatory Framework for Dioxane Compounds
Regulation Body | Focus Area | Key Guidelines |
---|---|---|
ECHA | Chemical Safety | Safety assessments for CMR substances |
SCCS | Cosmetic Products | Evaluation of overall exposure estimates |
Case Study: Risk Assessment in Cosmetics
A comprehensive risk assessment was performed on dioxane-containing cosmetic products. The assessment concluded that while certain dioxanes could pose risks under specific conditions, their use could be justified if they meet safety criteria established by regulatory bodies like the SCCS .
Propiedades
IUPAC Name |
1,3-dioxan-2-ylmethyl-[2-[4-[4-[2-[1,3-dioxan-2-ylmethyl(dimethyl)azaniumyl]acetyl]phenyl]phenyl]-2-oxoethyl]-dimethylazanium;dibromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42N2O6.2BrH/c1-31(2,21-29-35-15-5-16-36-29)19-27(33)25-11-7-23(8-12-25)24-9-13-26(14-10-24)28(34)20-32(3,4)22-30-37-17-6-18-38-30;;/h7-14,29-30H,5-6,15-22H2,1-4H3;2*1H/q+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POHVXWMJYSDFEE-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CC1OCCCO1)CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)C[N+](C)(C)CC4OCCCO4.[Br-].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42Br2N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00924515 | |
Record name | 2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis{N-[(1,3-dioxan-2-yl)methyl]-N,N-dimethyl-2-oxoethan-1-aminium} dibromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00924515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
686.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123489-69-0 | |
Record name | 1,3-Dioxane-2-methanaminium, N,N'-((1,1'-biphenyl)-4,4'-diylbis(2-oxo-2,1-ethanediyl))bis(N,N-dimethyl-, dibromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123489690 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis{N-[(1,3-dioxan-2-yl)methyl]-N,N-dimethyl-2-oxoethan-1-aminium} dibromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00924515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.